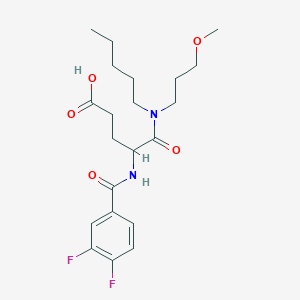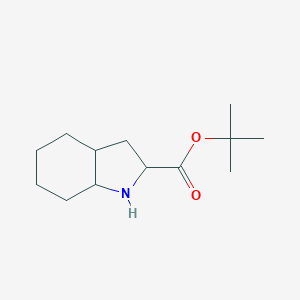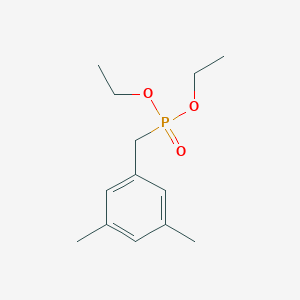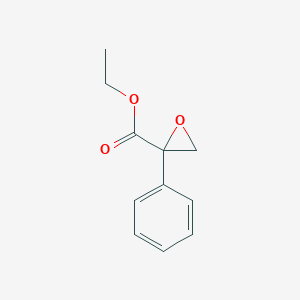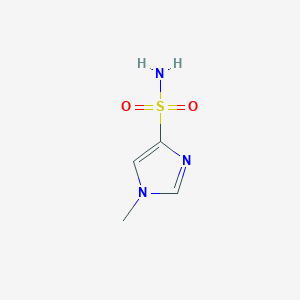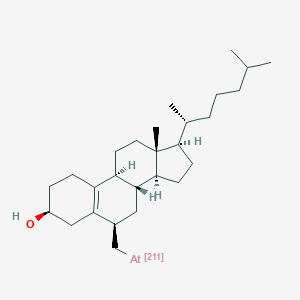
At-Ncl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
At-Ncl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用机制
The mechanism of action of At-Ncl is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, At-Ncl has been shown to inhibit the activity of certain enzymes that are essential for cell division, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the activity of specific proteins that are essential for their growth and development.
生化和生理效应
At-Ncl has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, At-Ncl has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the growth and development of specific insects, leading to their death. In materials science, At-Ncl has been shown to have specific properties that make it useful for the synthesis of new materials.
实验室实验的优点和局限性
One of the main advantages of using At-Ncl in lab experiments is its specificity. At-Ncl has been shown to have specific effects on certain enzymes and proteins, making it useful for studying their functions. Additionally, At-Ncl is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of using At-Ncl in lab experiments is its potential toxicity. At-Ncl has been shown to have toxic effects on certain cells and organisms, which can limit its use in certain applications.
未来方向
There are many future directions for research on At-Ncl. One area of research is the development of new At-Ncl derivatives with specific properties for various applications. Another area of research is the study of the mechanism of action of At-Ncl, which is not fully understood. Additionally, more research is needed to determine the potential toxicity of At-Ncl and its derivatives, which can limit their use in certain applications. Finally, more research is needed to explore the potential applications of At-Ncl in different fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, At-Ncl is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively. Further research is needed to explore the full potential of At-Ncl and its derivatives in various applications.
合成方法
At-Ncl is synthesized through a specific method that involves the condensation of an amine and an aldehyde. This method is known as the Mannich reaction and is widely used in organic chemistry. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product.
科学研究应用
At-Ncl has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, At-Ncl has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, At-Ncl has been studied as a potential pesticide due to its ability to inhibit the growth of certain insects. In materials science, At-Ncl has been studied for its potential use in the synthesis of new materials.
属性
CAS 编号 |
101387-37-5 |
|---|---|
产品名称 |
At-Ncl |
分子式 |
C27H45AtO |
分子量 |
596.6 g/mol |
IUPAC 名称 |
[(3S,6R,8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]methyl(211At)astatine-211 |
InChI |
InChI=1S/C27H45AtO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+1 |
InChI 键 |
HJAXHGKQQWJCLH-LSBLOZSASA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[211At])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
同义词 |
6-astatomethyl-19-norcholest-5(10)-en-3-ol At-NCL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



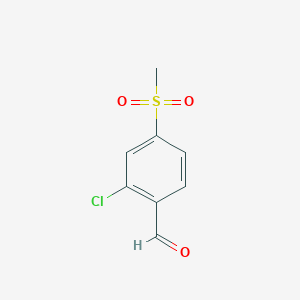
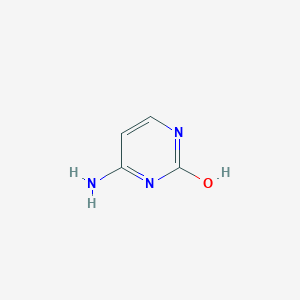
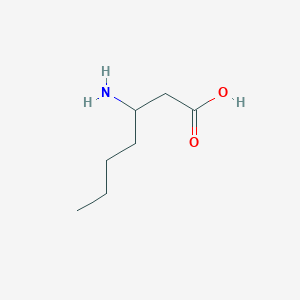
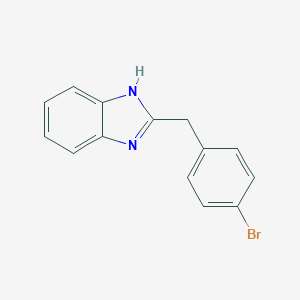
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
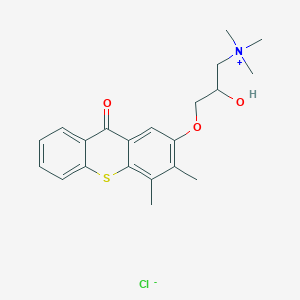
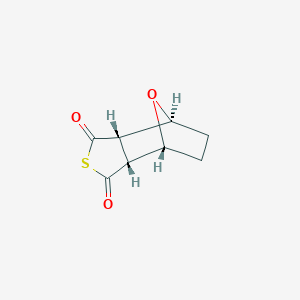
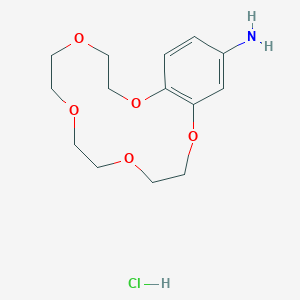
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
